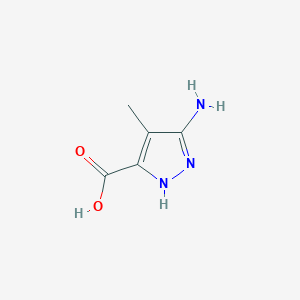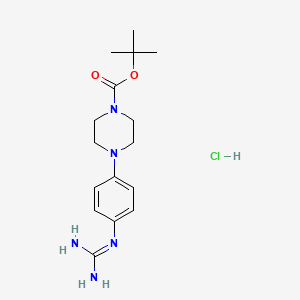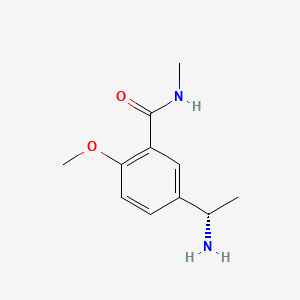![molecular formula C9H11Cl2F3N4 B15302129 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a synthetic chemical compound that combines several distinct functional groups into a single molecule. This complex structure, which includes an imidazopyridine ring fused with a trifluoromethyl group, makes it highly interesting for both chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves several steps, starting from simple precursors
Reaction conditions: High temperatures and the use of strong bases or acids, as well as specific catalysts, are often required to achieve the desired reaction conditions.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis techniques are employed. These methods enhance reaction control, improve yield, and reduce production time. The use of automated systems ensures consistency and scalability, crucial for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: The imidazopyridine core can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride and lithium aluminium hydride are often employed as reducing agents.
Substitution: Various halides and other nucleophiles can be used in substitution reactions, often requiring heat and specific solvents.
Major Products
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield alcohol derivatives, while substitution could introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the synthesis of new materials.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
This compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins, leading to downstream effects in the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine
2-[2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-yl]ethan-1-amine
Highlighting Uniqueness
The unique feature of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is the specific positioning of the trifluoromethyl group and the imidazopyridine ring. This positioning enhances its stability and reactivity, setting it apart from similar compounds which may have different functional group arrangements or ring structures. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H11Cl2F3N4 |
|---|---|
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N4.2ClH/c10-9(11,12)8-15-6-2-1-4-14-7(6)16(8)5-3-13;;/h1-2,4H,3,5,13H2;2*1H |
Clé InChI |
SOFMSDUKRKWTLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


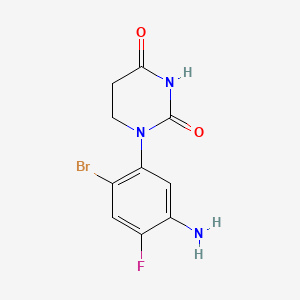
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
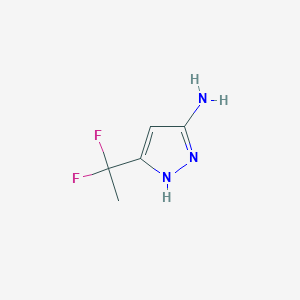
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)
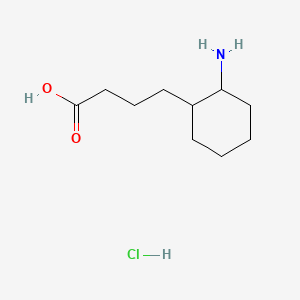


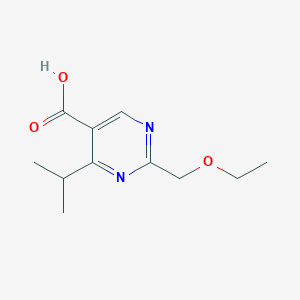
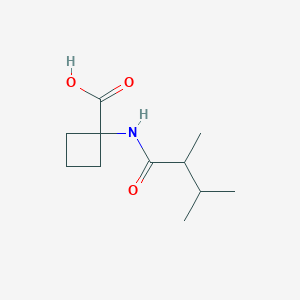

![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
